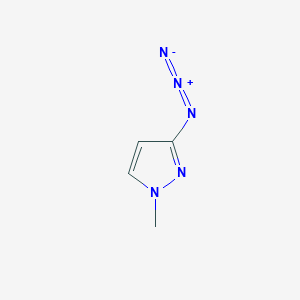
3-azido-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique and interesting for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the introduction of the azido group into the pyrazole ring. One common method is the reaction of 3-chloro-1-methylpyrazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 3-azido-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 3-Amino-1-methylpyrazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Applications
3-Azido-1-methyl-1H-pyrazole has been investigated for its potential as an anticancer agent. Research indicates that azole derivatives can inhibit specific protein interactions crucial for cancer cell proliferation. For instance, compounds similar to this compound have shown promise in targeting macrophage migration inhibitory factor (MIF), a protein implicated in cancer progression. Inhibitors derived from pyrazole scaffolds have demonstrated significant efficacy against prostate cancer by disrupting MIF-triggered pathways, highlighting the therapeutic potential of azido-containing pyrazoles .
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory properties of azole derivatives. Studies have shown that these compounds can modulate inflammatory responses by inhibiting key cytokines involved in the inflammatory cascade. The azido group enhances the reactivity of the pyrazole core, allowing for the development of potent inhibitors that can be utilized in treating inflammatory diseases .
Synthesis and Material Science
2.1 Click Chemistry
The azido group in this compound makes it an ideal candidate for "click chemistry," particularly in the synthesis of bioconjugates and polymers. This reaction type allows for the rapid and selective formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The versatility of this reaction has led to the development of various functionalized materials, including drug delivery systems and diagnostic agents .
2.2 Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .
Case Studies
Mecanismo De Acción
The mechanism of action of 3-azido-1-methyl-1H-pyrazole largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. The compound’s reactivity with various electrophiles and nucleophiles also makes it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
3-Azido-1H-pyrazole: Similar structure but lacks the methyl group at the first position.
1-Methyl-3-nitropyrazole: Contains a nitro group instead of an azido group.
3-Amino-1-methylpyrazole: The azido group is reduced to an amine.
Uniqueness: 3-azido-1-methyl-1H-pyrazole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s physical and chemical properties.
Propiedades
Fórmula molecular |
C4H5N5 |
|---|---|
Peso molecular |
123.12 g/mol |
Nombre IUPAC |
3-azido-1-methylpyrazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3 |
Clave InChI |
JDGKRZROWYQPDL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















